Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate

Description

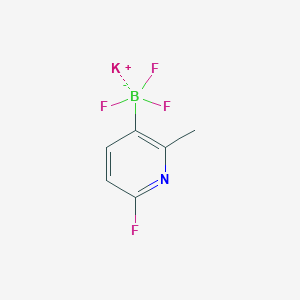

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions due to its stability, handling ease, and compatibility with diverse catalytic systems. Structurally, it features a pyridine ring substituted with a fluorine atom at the 6-position and a methyl group at the 2-position, coupled with a trifluoroborate (-BF₃K) moiety at the 3-position. This combination of electron-withdrawing (fluorine) and electron-donating (methyl) groups modulates its electronic and steric properties, influencing reactivity in bond-forming reactions.

Properties

CAS No. |

1150654-88-8 |

|---|---|

Molecular Formula |

C6H5BF4KN |

Molecular Weight |

217.02 g/mol |

IUPAC Name |

potassium;trifluoro-(6-fluoro-2-methylpyridin-3-yl)boranuide |

InChI |

InChI=1S/C6H5BF4N.K/c1-4-5(7(9,10)11)2-3-6(8)12-4;/h2-3H,1H3;/q-1;+1 |

InChI Key |

ATFFWWNCXVZYOA-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(N=C(C=C1)F)C)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate can be synthesized through a series of chemical reactions involving the fluorination of pyridine derivatives. One common method involves the reaction of 2-methylpyridine with a fluorinating agent such as potassium bifluoride (KHF₂) to introduce the fluorine atoms. The resulting intermediate is then reacted with boron trifluoride to form the trifluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K₂CO₃) in solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules.

Mechanism and Efficiency

The compound acts as a nucleophilic boron reagent, facilitating the coupling with various electrophiles such as aryl halides and alkenyl halides. Studies have shown that potassium trifluoroborates can be utilized effectively under mild conditions, providing high yields of the desired products. For instance, the use of palladium catalysts in combination with bases like cesium carbonate has been reported to enhance the efficiency of these reactions significantly .

Case Studies

- Synthesis of Substituted Aromatics : In one study, this compound was employed to synthesize substituted aromatic compounds through cross-coupling with various aryl bromides. The reaction conditions were optimized to achieve yields exceeding 90% .

- Formation of Dienes : Another application involved the sequential Suzuki-Miyaura cross-coupling to produce trisubstituted conjugated dienes, showcasing the versatility of this compound in forming complex structures .

Hydrolysis and Conversion to Boronic Acids

This compound can also undergo hydrolysis to yield boronic acids, which are valuable intermediates in organic synthesis.

Hydrolysis Process

Recent advancements have introduced efficient methods for hydrolyzing organotrifluoroborates using silica gel and water. This method has proven to be mild and effective, allowing for the straightforward conversion of this compound into its corresponding boronic acid .

Benefits of Hydrolysis

The hydrolysis process enhances the stability and handling characteristics of organoboron compounds, making them more accessible for further chemical transformations. The resultant boronic acids can be utilized in additional coupling reactions or as intermediates in drug synthesis.

Medicinal Chemistry Applications

The unique structure of this compound positions it as a promising candidate in medicinal chemistry.

Potential Antimalarial Agents

Research has indicated that derivatives of pyridine-based compounds may exhibit antimalarial properties. Compounds similar to this compound have been investigated for their efficacy against Plasmodium species, which cause malaria . The incorporation of trifluoroborate moieties may enhance biological activity due to their ability to modulate pharmacokinetic properties.

Synthesis of Bioactive Molecules

The ability to introduce functional groups selectively through cross-coupling reactions makes this compound an important tool for synthesizing bioactive molecules. Its application in generating aminomethyl linkages has been highlighted as a method to access compounds with potential therapeutic effects .

Mechanism of Action

The mechanism by which potassium 6-fluoro-2-methylpyridine-3-trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula C₆H₅BF₄KN.

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The electron-withdrawing fluorine at the 6-position enhances the pyridine ring’s electrophilicity, facilitating oxidative addition with palladium catalysts. However, the electron-donating methyl group at the 2-position may counteract this effect, leading to a balance that optimizes stability and reactivity .

- Halogen Influence : Chloro and bromo analogs (e.g., CAS 1235099-38-3, 1189097-43-5) exhibit lower coupling efficiency in water-rich solvents due to poorer solubility, whereas fluoro derivatives (including the target compound) show superior performance in polar media .

Biological Activity

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (abbreviated as K-6F-2M-Py-3-TFB) is a compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

K-6F-2M-Py-3-TFB is characterized by its unique trifluoroborate group, which enhances its reactivity and solubility in biological systems. The presence of fluorine atoms can significantly influence the compound's biological interactions due to their electronegative nature, affecting lipophilicity and binding properties.

Biological Activity Overview

The biological activity of K-6F-2M-Py-3-TFB has been investigated in various contexts, particularly in relation to its antimicrobial properties and potential applications in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that K-6F-2M-Py-3-TFB exhibits notable antimicrobial activity against a range of pathogenic bacteria. A high-throughput screening approach revealed that this compound inhibits bacterial growth through mechanisms involving disruption of cellular processes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of K-6F-2M-Py-3-TFB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of cell wall synthesis |

| Klebsiella pneumoniae | 16 µg/mL | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Interference with metabolic pathways |

Case Studies

Multiple case studies have explored the application of K-6F-2M-Py-3-TFB in different biological contexts:

- Inhibition of Biofilm Formation : A study demonstrated that K-6F-2M-Py-3-TFB significantly reduces biofilm formation in Staphylococcus aureus, suggesting its potential use in preventing persistent infections caused by biofilm-forming bacteria.

- Synergistic Effects : Research has shown that combining K-6F-2M-Py-3-TFB with conventional antibiotics enhances their efficacy, particularly against multidrug-resistant strains. This synergistic effect could be attributed to the compound's ability to alter membrane permeability.

Mechanistic Insights

The mechanisms underlying the biological activity of K-6F-2M-Py-3-TFB are still being elucidated. Preliminary findings suggest that the trifluoroborate moiety may play a critical role in modulating enzyme activity involved in bacterial metabolism. Further studies using molecular docking simulations have indicated potential binding sites on key bacterial enzymes, leading to inhibition of their function.

Q & A

Q. What is the primary role of Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate in synthetic chemistry?

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, particularly in synthesizing heterocyclic and fluorinated aromatic systems. Its trifluoroborate group enhances stability and reactivity under aqueous conditions compared to boronic acids, reducing proto-deboronation side reactions. Reaction protocols typically involve palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) in solvent systems like THF/H₂O .

Q. What are the standard synthetic methods for preparing potassium aryltrifluoroborates like this compound?

A common method involves reacting the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous methanol or acetone. For example:

Q. What safety precautions are critical when handling this compound?

Based on analogous trifluoroborates (e.g., potassium thiophene-3-trifluoroborate), acute toxicity studies indicate low systemic toxicity (e.g., no significant changes in hepatic/renal biomarkers at 100 mg/kg in mice). However, its fluorinated pyridine structure may pose local hazards :

- Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (GHS Category 1B for skin corrosion) .

- Use in a fume hood to avoid inhalation of fine particles .

Advanced Questions

Q. How does the fluorine substituent at the 6-position influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine increases the electrophilicity of the pyridine ring, accelerating oxidative addition with palladium catalysts. Comparative studies with non-fluorinated analogs (e.g., 2-methylpyridine-3-trifluoroborate) show 2–3x faster coupling kinetics with aryl chlorides. However, steric hindrance from the 2-methyl group may require elevated temperatures (80–100°C) for efficient coupling .

Q. What strategies optimize stability during storage and reaction conditions?

- Storage : Keep under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis. Moisture-sensitive analogs (e.g., potassium vinyltrifluoroborate) degrade by 15% over 6 months if exposed to humidity .

- Reaction Solvents : Use anhydrous THF or DMF for moisture-sensitive couplings. For aqueous-tolerant reactions, add 10% v/v H₂O to enhance solubility without decomposition .

Q. How can researchers resolve contradictions in catalytic efficiency between reported studies?

Discrepancies often arise from ligand and solvent effects :

- Electron-deficient ligands (e.g., SPhos) improve yields with aryl chlorides (≥90% vs. 60% with PPh₃).

- Polar aprotic solvents (DMF) favor oxidative addition but may promote side reactions with nucleophilic trifluoroborates. Systematic screening using design of experiments (DoE) is recommended to balance these factors .

Q. What advanced analytical techniques characterize this compound and its reaction intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.